Cas no 126689-01-8 (Cyclopropylboronic acid, pinacol ester)

Cyclopropylboronic acid, pinacol ester 化学的及び物理的性質
名前と識別子
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- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-CYCLOPROPYLBORONIC ACID, PINACOL ESTER
- AKOS BRN-0606
- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane
- Cyclopropylboronic acid pinacol ester
- 2-Cyclopropyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- Cyclopropylboronic acid picol ester
- Cyclopropylboronic acid pinacol este
- cyclopropyl[(3-hydroxy-2,3-diMethylbutan-2-yl)peroxy]boranyl
- 3-hydroxy-2,3-diMethylbutan-2-yl hydrogen cyclopropylboronate
- EN300-1706413
- DS-14940
- DTXSID50374127
- 2-Cyclopropylboronic acid pinacol ester
- AB21938
- MFCD05663847
- 2-cyclopropylboronic acid,pinacol ester
- Cyclopropylboronic acid pinacol ester, 96%
- AM20080203
- AKOS004119276
- SCHEMBL584593
- Cyclopropylboronsaure-Pinacolester
- 126689-01-8
- cyclopropylboronic acid, pinacol ester
- Cyclopropane-1-boronic acid pinacol ester
- Q-102832
- SY016142
- XGBMQBPLWXTEPM-UHFFFAOYSA-N
- CS-W007591
- cyclopropyl boronic acid pinacol ester
- FT-0649843
- C2276
- 1,3,2-DIOXABOROLANE, 2-CYCLOPROPYL-4,4,5,5-TETRAMETHYL-
- BBL103777
- STL557587
- Cyclopropylboronic acid, pinacol ester
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- MDL: MFCD05663847
- インチ: InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3
- InChIKey: XGBMQBPLWXTEPM-UHFFFAOYSA-N
- ほほえんだ: CC1(C)C(C)(C)OB(C2CC2)O1
計算された属性
- せいみつぶんしりょう: 168.13200
- どういたいしつりょう: 168.132
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 18.5A^2
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.922 g/mL at 25 °C
- ふってん: 146 °C
- フラッシュポイント: 華氏温度:104°f
摂氏度:40°c - 屈折率: n20/D 1.433
- PSA: 18.46000
- LogP: 2.24260
- ようかいせい: 水に溶けない
- かんど: Moisture Sensitive
Cyclopropylboronic acid, pinacol ester セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226
- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 3272 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10
- セキュリティの説明: S16
-
危険物標識:
- 危険レベル:3
- 危険レベル:3
- セキュリティ用語:3
- リスク用語:R10
- ちょぞうじょうけん:れいぞう
- 包装カテゴリ:III
- 包装グループ:III
- 包装等級:III
Cyclopropylboronic acid, pinacol ester 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Cyclopropylboronic acid, pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D402415-1kg |
Cyclopropylboronic acid pinacol ester |
126689-01-8 | 97% | 1kg |
$2200 | 2024-06-05 | |
abcr | AB175322-100 g |
Cyclopropylboronic acid, pinacol ester, 97%; . |
126689-01-8 | 97% | 100g |
€573.20 | 2023-05-07 | |
TRC | C991533-1g |
Cyclopropylboronic acid, pinacol ester |
126689-01-8 | 1g |
$ 75.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019068-10g |
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
126689-01-8 | 98% | 10g |
¥196.00 | 2024-08-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27642-5g |
Cyclopropylboronic acid pinacol ester, 96% |
126689-01-8 | 96% | 5g |
¥3275.00 | 2023-03-01 | |
eNovation Chemicals LLC | Y1040721-100g |
1,3,2-Dioxaborolane, 2-cyclopropyl-4,4,5,5-tetramethyl- |
126689-01-8 | 95%+ | 100g |
$305 | 2023-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019068-25g |
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
126689-01-8 | 98% | 25g |
¥436.00 | 2024-08-09 | |
Matrix Scientific | 009775-25g |
Cyclopropylboronic acid pinacol ester, 97% |
126689-01-8 | 97% | 25g |
$113.00 | 2023-09-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805889-1g |
Cyclopropylboronic acid pinacol ester |
126689-01-8 | 96% | 1g |
¥35.70 | 2022-09-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD8567-100g |
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
126689-01-8 | 97% | 100g |
¥1743.0 | 2022-03-01 |
Cyclopropylboronic acid, pinacol ester サプライヤー
Cyclopropylboronic acid, pinacol ester 関連文献
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Christopher Sandford,Varinder K. Aggarwal Chem. Commun. 2017 53 5481
-
Rashmi Roy,Satyajit Saha RSC Adv. 2018 8 31129
Cyclopropylboronic acid, pinacol esterに関する追加情報
Cyclopropylboronic acid, pinacol ester (CAS No. 126689-01-8): A Versatile Reagent in Modern Synthetic Chemistry
Cyclopropylboronic acid, pinacol ester (CAS No. 126689-01-8) is a highly valuable reagent in the field of synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. This compound, also known as cyclopropylboronic pinacol ester, has gained significant attention due to its unique properties and versatile applications in various chemical reactions.
The structure of cyclopropylboronic acid, pinacol ester consists of a cyclopropyl group attached to a boronic acid moiety, which is further protected by a pinacol ester. This configuration imparts several advantages, including enhanced stability and reactivity, making it an ideal choice for a wide range of synthetic transformations.
One of the most notable applications of cyclopropylboronic acid, pinacol ester is in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is widely used in the synthesis of biologically active molecules and complex organic compounds. The cyclopropyl group provides a unique structural motif that can be incorporated into target molecules, offering new opportunities for drug discovery and development.
Recent studies have highlighted the importance of cyclopropylboronic acid, pinacol ester in the synthesis of cyclopropane-containing compounds. Cyclopropanes are known for their strained ring structure, which can impart unique biological activities and physical properties to molecules. For example, a study published in the Journal of Organic Chemistry demonstrated the efficient synthesis of cyclopropane derivatives using cyclopropylboronic acid, pinacol ester as a key intermediate. The resulting compounds exhibited potent anti-inflammatory and anti-cancer activities.
In addition to its use in organic synthesis, cyclopropylboronic acid, pinacol ester has found applications in materials science. The cyclopropyl group can be incorporated into polymers and other materials to enhance their mechanical properties and thermal stability. A recent study published in the Journal of Materials Chemistry reported the synthesis of cyclopropyl-containing polymers using cyclopropylboronic acid, pinacol ester. These polymers exhibited improved mechanical strength and thermal resistance, making them suitable for various industrial applications.
The stability and reactivity of cyclopropylboronic acid, pinacol ester have also been explored in the context of catalysis. Researchers have developed novel catalyst systems that utilize this compound as a ligand or co-catalyst. For instance, a study published in the Catalysis Science & Technology journal demonstrated the use of cyclopropylboronic acid, pinacol ester-based catalysts in asymmetric synthesis reactions. The results showed high enantioselectivity and yield, highlighting the potential of this compound in developing more efficient and sustainable catalytic processes.
The versatility of cyclopropylboronic acid, pinacol ester extends to its use in medicinal chemistry. The cyclopropyl group can be introduced into drug molecules to modulate their pharmacological properties, such as solubility, bioavailability, and metabolic stability. A recent review article in the Bioorganic & Medicinal Chemistry Letters discussed the role of cyclopropane-containing drugs in treating various diseases. The review highlighted several examples where the introduction of a cyclopropyl group improved the therapeutic efficacy and safety profile of drug candidates.
In conclusion, cyclopropylboronic acid, pinacol ester (CAS No. 126689-01-8) is a highly versatile reagent with significant potential in synthetic chemistry, materials science, and medicinal chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers working on the development of novel compounds and materials with enhanced properties and biological activities.
126689-01-8 (Cyclopropylboronic acid, pinacol ester) 関連製品
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